

In-Depth Technical Guide to the Physicochemical Properties of Lithium Perfluorooctanesulfonate (LiPFOS)

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Compound of Interest

Compound Name: *Lithium perfluorooctane sulfonate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Lithium Perfluorooctanesulfonate (LiPFOS). The information is curated to be a vital resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and experimental workflows.

Core Physicochemical Properties of LiPFOS

LiPFOS is the lithium salt of perfluorooctanesulfonic acid (PFOS), a synthetic perfluorinated compound. Its unique properties, stemming from the strong carbon-fluorine bonds, make it a subject of significant interest in various scientific and industrial domains.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of LiPFOS.

Property	Value	Source
Molecular Formula	C ₈ F ₁₇ LiO ₃ S	PubChem
Molecular Weight	506.06 g/mol	Smolecule[1]
Appearance	Off-white solid/powder	PubChem[2]
Odor	Slightly pungent	PubChem[2]
Melting Point	Decomposes at 308 °C	PubChem[2]
Density	0.56 g/mL (temperature not specified)	PubChem[3]
Water Solubility	Soluble	Smolecule[1]
Octanol-Water Partition Coefficient (log Kow)	4.13 (Estimated)	PubChem[3]
pH	4.4 (concentration not specified)	PubChem[2]

Detailed Experimental Protocols

Accurate determination of physicochemical properties is crucial for understanding the behavior of LiPFOS. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid can be determined using a melting point apparatus, such as a Mel-Temp or a Thiele tube. This method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.[4][5]

Protocol:

- **Sample Preparation:** A small amount of dry LiPFOS is finely ground into a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[6]

- **Apparatus Setup:** The packed capillary tube is placed into the heating block of the melting point apparatus.
- **Heating:** The sample is heated rapidly to about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.^[7]
- **Observation:** The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.^[7]
- **Decomposition:** For LiPFOS, it is noted that it decomposes at its melting point. This may be observed as a darkening of the sample.

Aqueous Solubility Determination (Standard Test Method for Anionic Surfactants)

As an anionic surfactant, the solubility of LiPFOS in water can be determined using methods that account for its surface-active properties. A standard approach involves preparing solutions of varying concentrations and determining the saturation point.

Protocol:

- **Preparation of Standard Solutions:** A stock solution of LiPFOS in deionized water is prepared. A series of dilutions are made from the stock solution to create a range of concentrations.
- **Equilibration:** An excess amount of solid LiPFOS is added to a known volume of deionized water in a sealed container. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The solution is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Concentration Analysis:** The concentration of LiPFOS in the clear supernatant is determined using a suitable analytical technique. Given its structure, liquid chromatography-mass spectrometry (LC-MS) is a highly effective method for quantifying PFAS compounds.^[8]

- **Titration Method:** Alternatively, for anionic surfactants, a two-phase titration method can be employed. This involves titrating the anionic surfactant solution with a standard cationic surfactant solution in the presence of a mixed indicator until an endpoint is reached, which signifies the concentration.

Octanol-Water Partition Coefficient (Slow-Stirring Method)

The octanol-water partition coefficient (K_{ow}) is a measure of a chemical's lipophilicity. For surfactants like LiPFOS, the slow-stirring method is recommended to avoid the formation of emulsions that can interfere with measurements.^[9]

Protocol:

- **Phase Preparation:** Water and n-octanol are mutually saturated by stirring them together for 24 hours, followed by a 24-hour separation period.
- **Sample Preparation:** A solution of LiPFOS is prepared in the pre-saturated water phase at a known concentration.
- **Equilibration:** The aqueous LiPFOS solution and pre-saturated n-octanol are placed in a vessel with a magnetic stirrer. The mixture is stirred slowly for 48-72 hours to allow for partitioning without forming an emulsion. The temperature is kept constant.
- **Phase Separation:** After stirring, the mixture is allowed to stand for at least 24 hours to ensure complete separation of the aqueous and octanol phases.
- **Concentration Measurement:** The concentration of LiPFOS in both the aqueous and octanol phases is determined using a suitable analytical method, such as LC-MS.
- **Calculation:** The octanol-water partition coefficient (K_{ow}) is calculated as the ratio of the concentration of LiPFOS in the octanol phase to its concentration in the aqueous phase. The result is often expressed as its logarithm ($\log K_{ow}$).

Signaling Pathways and Biological Interactions

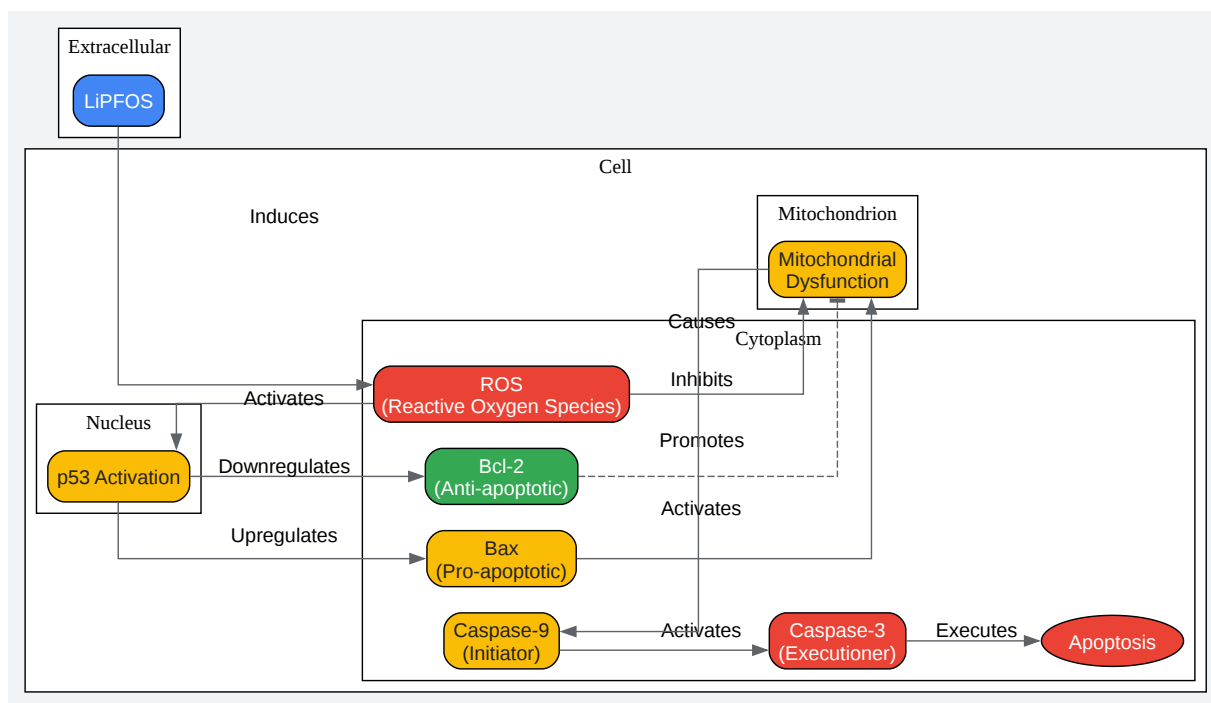
The perfluorooctanesulfonate (PFOS) anion, the active component of LiPFOS, is known to interact with various biological systems and modulate several signaling pathways. These interactions are critical for understanding its potential toxicological effects.

PFOS-Induced Apoptosis via the Mitochondrial Pathway

PFOS has been shown to induce apoptosis (programmed cell death) in various cell types through a mechanism involving the mitochondria. This pathway is initiated by an increase in reactive oxygen species (ROS), which leads to mitochondrial dysfunction.^[2]

Key Events:

- **ROS Production:** PFOS exposure leads to an increase in intracellular ROS.^[2]
- **Mitochondrial Membrane Potential Collapse:** The elevated ROS levels cause a dissipation of the mitochondrial membrane potential.
- **Release of Pro-Apoptotic Factors:** This mitochondrial damage results in the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondria into the cytoplasm.
- **Caspase Activation:** Cytochrome c activates a cascade of enzymes called caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase).^[9]
- **Modulation of Bcl-2 Family Proteins:** The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is disrupted, favoring apoptosis. PFOS has been shown to upregulate Bax and downregulate Bcl-2.
- **p53 Activation:** The tumor suppressor protein p53 can be activated in response to cellular stress, further promoting apoptosis.^[9]

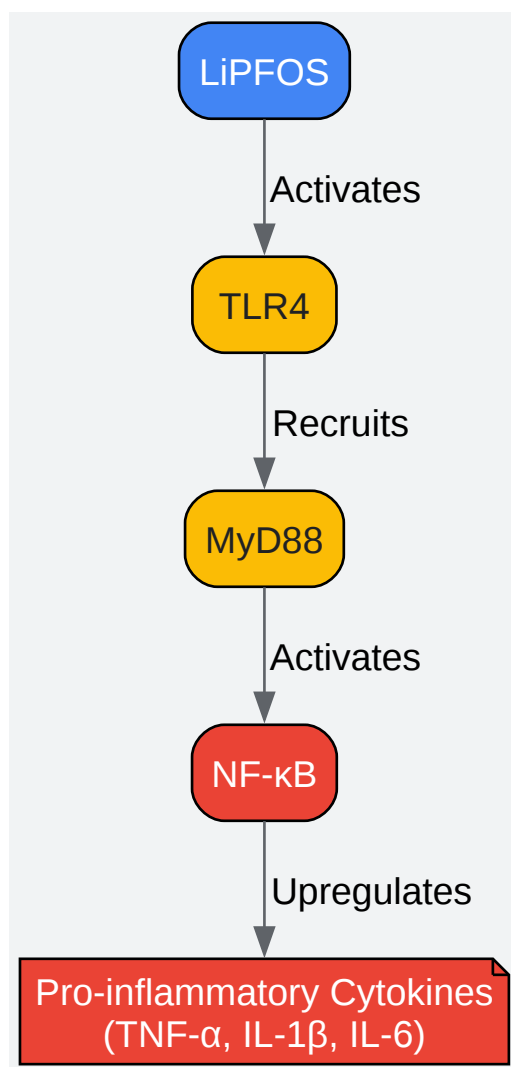


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Caption: PFOS-induced mitochondrial apoptosis pathway.

Inflammatory Signaling via TLR4/MyD88/NF- κ B

PFOS can trigger an inflammatory response by activating the Toll-like receptor 4 (TLR4) signaling pathway. This leads to the production of pro-inflammatory cytokines.[9]

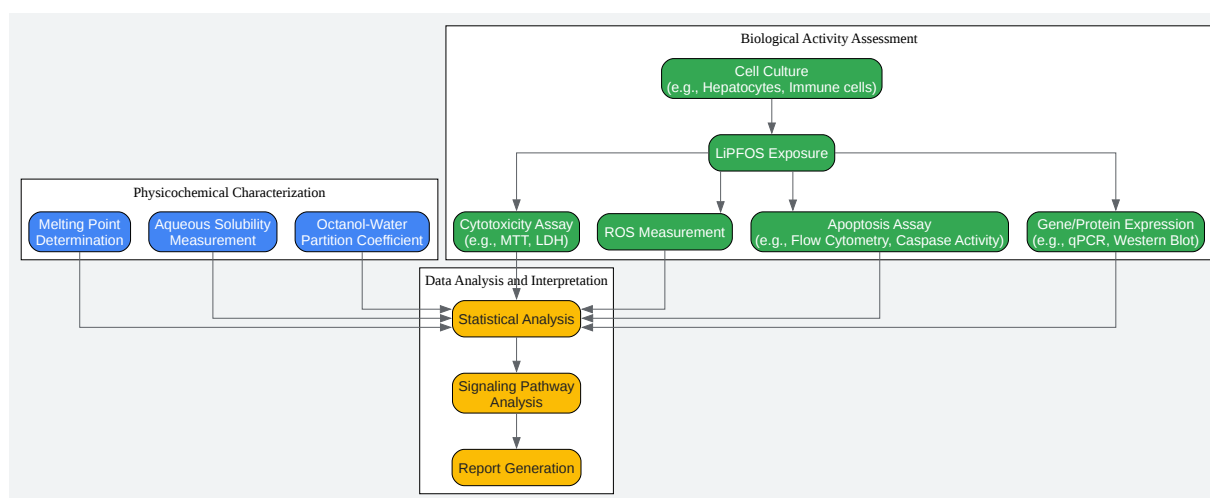


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Caption: PFOS-induced inflammatory signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the physicochemical properties and biological activity of LiPFOS.



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Caption: General experimental workflow for LiPFOS characterization.

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